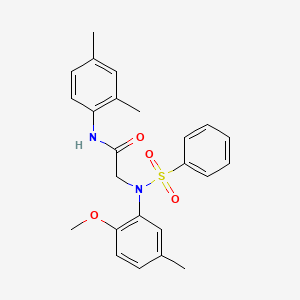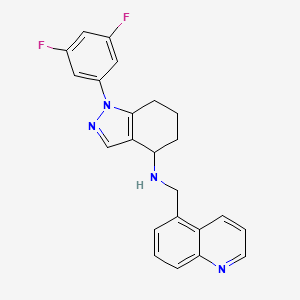![molecular formula C16H24ClNO2 B6031155 methyl N-[(1-phenylcyclopentyl)methyl]-beta-alaninate hydrochloride](/img/structure/B6031155.png)
methyl N-[(1-phenylcyclopentyl)methyl]-beta-alaninate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-[(1-phenylcyclopentyl)methyl]-beta-alaninate hydrochloride, also known as SR9009, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a selective androgen receptor modulator (SARM) that has been shown to have a variety of effects on the body, including enhancing endurance, reducing inflammation, and improving metabolic function. In
Applications De Recherche Scientifique
Methyl N-[(1-phenylcyclopentyl)methyl]-beta-alaninate hydrochloride has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of metabolic disorders, where the compound has been shown to improve metabolic function and reduce inflammation in animal models. Other potential applications include enhancing endurance and improving muscle function in athletes, as well as reducing the risk of certain types of cancer.
Mécanisme D'action
The mechanism of action of methyl N-[(1-phenylcyclopentyl)methyl]-beta-alaninate hydrochloride is not fully understood, but it is believed to work by activating a protein called Rev-erbα, which plays a key role in regulating the body's circadian rhythm. By activating this protein, this compound may help to regulate metabolism and improve overall metabolic function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on the body. Some of the most notable effects include increased endurance, reduced inflammation, and improved metabolic function. In animal models, the compound has also been shown to improve muscle function and reduce the risk of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl N-[(1-phenylcyclopentyl)methyl]-beta-alaninate hydrochloride in lab experiments is that it is a selective androgen receptor modulator, which means that it can be used to target specific areas of the body without affecting other areas. This makes it a useful tool for studying the effects of certain compounds on specific tissues or organs. However, one of the main limitations of using this compound is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds on the body.
Orientations Futures
There are several potential future directions for research on methyl N-[(1-phenylcyclopentyl)methyl]-beta-alaninate hydrochloride. One area of interest is in the development of new compounds that are more selective and have fewer side effects than this compound. Another area of research is in the development of new applications for the compound, such as in the treatment of metabolic disorders or as a potential anti-cancer agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on the body.
Méthodes De Synthèse
The synthesis of methyl N-[(1-phenylcyclopentyl)methyl]-beta-alaninate hydrochloride involves several steps, including the reaction of beta-alanine with methyl iodide to form the methyl ester, followed by the reaction of the methyl ester with 1-phenylcyclopentylmethylamine to form the desired product. The compound is then purified using chromatography techniques to obtain the final product in its purest form.
Propriétés
IUPAC Name |
methyl 3-[(1-phenylcyclopentyl)methylamino]propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-19-15(18)9-12-17-13-16(10-5-6-11-16)14-7-3-2-4-8-14;/h2-4,7-8,17H,5-6,9-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXMVMNIQXMSGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCC1(CCCC1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-5-({3-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)-1,3-benzothiazole](/img/structure/B6031083.png)
![1,2-dimethyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B6031084.png)

![1-[2-(3-chlorophenyl)ethyl]-4-[(3-hydroxybenzyl)amino]-2-pyrrolidinone](/img/structure/B6031088.png)
![ethyl 4-[1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6031091.png)
![N-(3,4-dichlorophenyl)-N'-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6031096.png)
![4-{[bis(2-chloroethyl)amino]sulfonyl}-N-(2-cyano-4,5-dimethoxyphenyl)benzamide](/img/structure/B6031102.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6031113.png)
![N-{[1-({[4-(trifluoromethyl)phenyl]amino}carbonyl)-3-piperidinyl]methyl}nicotinamide](/img/structure/B6031115.png)
![2-(1-ethyl-1H-pyrazol-4-yl)-9-(2-thienyl)-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B6031119.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6031127.png)
![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-4-(methoxymethyl)piperidine](/img/structure/B6031149.png)
